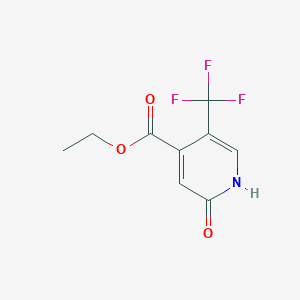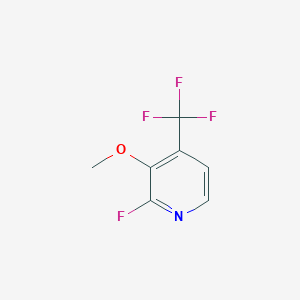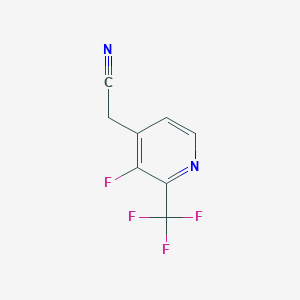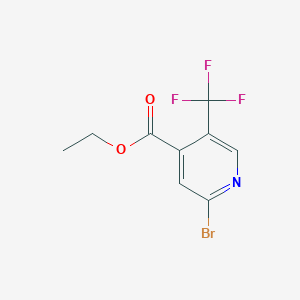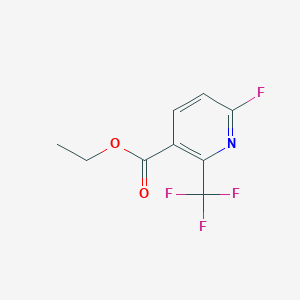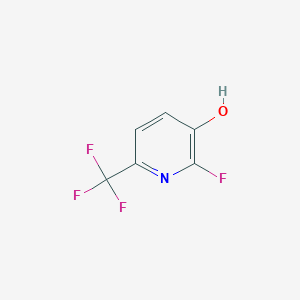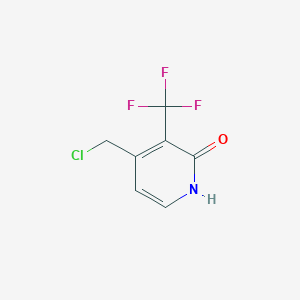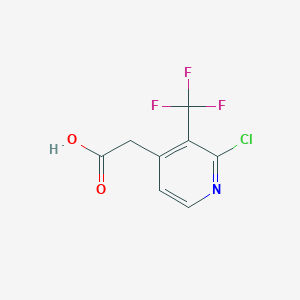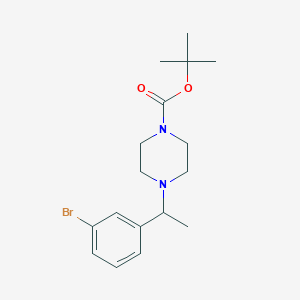
Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate
Overview
Description
Scientific Research Applications
1. Synthesis and Molecular Structure
Tert-butyl 4-(1-(3-bromophenyl)ethyl)piperazine-1-carboxylate has been studied for its molecular structure. The compound crystallizes in a specific monoclinic space group with typical bond lengths and angles characteristic of piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).
2. Intermediate for Biologically Active Compounds
This compound is significant as an intermediate in synthesizing biologically active benzimidazole compounds. Its synthesis involves cost-effective methods, and it has been characterized using various spectroscopic techniques (Liu Ya-hu, 2010).
3. Synthesis and Biological Evaluation
It has been used in the synthesis of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds have been evaluated for antibacterial and antifungal activities, showing moderate activity against several microorganisms (Kulkarni et al., 2016).
4. Anticorrosive Behavior
The tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivative has been investigated for its anticorrosive properties on carbon steel in acidic conditions. It demonstrates significant efficiency in corrosion inhibition, with its effectiveness depending on concentration (Praveen et al., 2021).
5. Chiral Deprotonation in Medicinal Chemistry
This compound has been involved in chiral deprotonation reactions, specifically in the synthesis of molecules of medicinal interest. The methodology has been optimized for introducing tert-butyl groups onto a piperazine nitrogen (McDermott, Campbell, & Ertan, 2008).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[1-(3-bromophenyl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-13(14-6-5-7-15(18)12-14)19-8-10-20(11-9-19)16(21)22-17(2,3)4/h5-7,12-13H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQYLTXNWTXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




